A Technical Guide to Commercial Sourcing and Application of D-galactose-5-¹³C for Researchers
A Technical Guide to Commercial Sourcing and Application of D-galactose-5-¹³C for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the commercial availability of D-galactose-5-¹³C, a stable isotope-labeled sugar crucial for metabolic research. It details supplier specifications, outlines the option of custom synthesis, and presents comprehensive experimental protocols for its application in metabolic flux analysis.
Introduction to D-galactose-5-¹³C in Metabolic Research
D-galactose, a C-4 epimer of glucose, is a fundamental monosaccharide involved in various biological processes, including energy metabolism and the biosynthesis of glycoproteins and glycolipids. The use of stable isotope-labeled D-galactose, particularly with Carbon-13 (¹³C), offers a powerful tool for tracing the fate of galactose through metabolic pathways without the complications of radioactivity. D-galactose-5-¹³C, with its specific labeling at the fifth carbon position, enables precise tracking and quantification of metabolic fluxes, providing valuable insights into cellular metabolism in both healthy and diseased states. This is of particular interest in drug development for understanding disease mechanisms and the metabolic effects of novel therapeutics.
Commercial Availability of D-galactose-5-¹³C
The commercial availability of D-galactose-5-¹³C is limited, with one primary supplier identified for direct purchase. For researchers whose needs are not met by the stock product, custom synthesis is a viable alternative offered by several specialized chemical companies.
Direct Commercial Supplier
Omicron Biochemicals, Inc. is a key supplier of D-[5-¹³C]galactose. Detailed specifications for their product are outlined in the table below. Researchers are advised to contact the supplier directly for the most current pricing and availability.[1]
Custom Synthesis Suppliers
For requirements of different isotopic enrichment, larger quantities, or specific formulations, several companies specialize in the custom synthesis of isotopically labeled compounds, including carbohydrates. These suppliers work with clients to produce compounds tailored to their specific research needs. When inquiring about custom synthesis, it is recommended to provide the chemical structure, desired label position(s), and any known synthesis literature.[2]
Table 1: Commercial Suppliers of D-galactose-5-¹³C
| Supplier | Product Name | Catalog Number | Isotopic Enrichment | Chemical Purity | Available Quantities | Notes |
| Omicron Biochemicals, Inc. | D-[5-¹³C]galactose | GAL-009 | Typically ≥99% | Not specified | Contact for availability | Direct purchase |
| Omicron Biochemicals, Inc. | Custom Synthesis | - | As per client specification | As per client specification | Milligram to gram scale | Offers custom synthesis of singly and multiply labeled carbohydrates.[2] |
| BOC Sciences | Custom Synthesis | - | As per client specification | As per client specification | Not specified | Provides custom synthesis of labeled monosaccharides and oligosaccharides. |
| ALL Chemistry | Custom Synthesis | - | >95% | >95% | Not specified | Offers custom synthesis of a wide range of isotopically labeled carbohydrates.[3] |
| Isotope Science / Alfa Chemistry | Custom Synthesis | - | High isotopic enrichment | High purity | Milligram to kilogram scale | Specializes in custom synthesis of stable isotope-labeled compounds.[4] |
| CD BioGlyco | Custom Synthesis | - | As per client specification | As per client specification | Not specified | Offers custom synthesis of monosaccharides and their derivatives. |
Experimental Protocols for ¹³C-Labeled Galactose in Metabolic Analysis
While protocols specifically detailing the use of D-galactose-5-¹³C are not abundant in published literature, the methodologies for other positionally labeled hexoses, such as [1-¹³C]glucose or uniformly labeled [U-¹³C]glucose, are well-established and directly applicable. These protocols generally involve cell culture with the labeled substrate, followed by metabolite extraction and analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
General Workflow for ¹³C Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes. The general workflow consists of several key steps: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.
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Experimental Design: This crucial first step involves selecting the appropriate ¹³C-labeled substrate and labeling strategy to maximize the information obtained from the experiment.
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Cell Culture and Labeling: Cells are cultured in a medium where the primary carbon source (e.g., glucose or galactose) is replaced with its ¹³C-labeled counterpart. The culture is allowed to reach a metabolic and isotopic steady state.
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Metabolite Extraction: After labeling, intracellular metabolites are rapidly extracted to quench enzymatic activity and preserve the isotopic labeling patterns.
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Analytical Measurement: The isotopic enrichment of key metabolites is measured using analytical techniques such as NMR or MS.
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Data Analysis and Flux Calculation: The measured labeling patterns are used in computational models to estimate the intracellular metabolic fluxes.
Detailed Methodologies
1. Cell Culture with ¹³C-Labeled Substrate
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Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the labeling period.
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Media Preparation: Prepare culture media containing the desired concentration of D-galactose-5-¹³C. The standard carbon source should be completely replaced by the labeled substrate.
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Labeling: Replace the standard medium with the ¹³C-labeling medium and incubate the cells for a predetermined period. It is essential to ensure the cells reach an isotopic steady state, which can be verified by measuring labeling patterns at multiple time points.
2. Metabolite Extraction
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Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold saline.
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Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate proteins and extract metabolites.
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Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
3. Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful non-invasive technique for measuring metabolic fluxes. It allows for the detection of ¹³C label incorporation into various metabolites in vivo or in cell extracts. Proton-decoupled ¹³C NMR spectra can provide detailed information on the positional enrichment of carbons in metabolites.
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Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive methods for analyzing isotopic labeling in metabolites. These techniques are used to determine the mass isotopomer distributions of key metabolites, which are then used for flux calculations.
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Sample Derivatization (for GC-MS): Many polar metabolites require chemical derivatization to increase their volatility for GC-MS analysis.
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LC-MS/MS: This technique offers high sensitivity and specificity for the analysis of a wide range of metabolites without the need for derivatization.
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Visualizing Experimental Workflows
The following diagrams illustrate key workflows in the application of D-galactose-5-¹³C for metabolic research.
Conclusion
D-galactose-5-¹³C is a valuable tool for researchers in drug development and metabolic studies. While its direct commercial availability is limited, options for both direct purchase and custom synthesis exist to meet diverse research needs. The experimental protocols outlined in this guide, adapted from established methodologies for other ¹³C-labeled sugars, provide a solid foundation for designing and executing robust metabolic flux analysis experiments. By leveraging these resources, scientists can gain deeper insights into the complexities of cellular metabolism, ultimately advancing the development of new therapeutic interventions.
